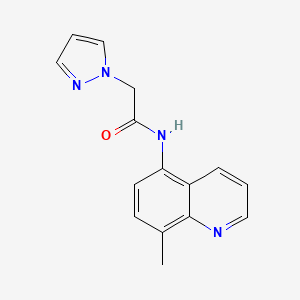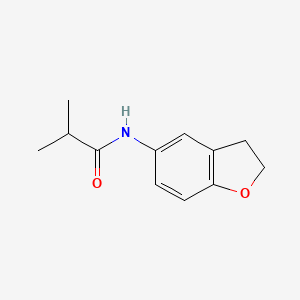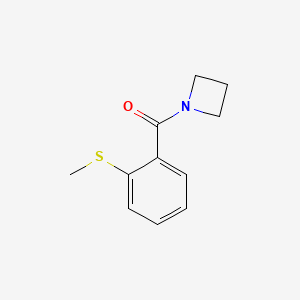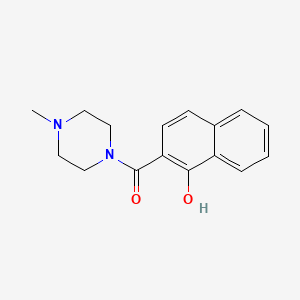
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been studied extensively for its potential application in cancer treatment. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Wirkmechanismus
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide selectively binds to BTK, preventing its activation and downstream signaling. This leads to a decrease in the survival and proliferation of cancer cells, and an increase in their apoptosis. N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide has also been shown to inhibit other proteins involved in cancer cell growth and survival, including AKT and ERK.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide has been shown to have a potent anti-tumor effect in a variety of cancer cell lines and animal models. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, while leaving normal cells relatively unaffected. N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide is its selectivity for BTK, which makes it a promising candidate for cancer treatment with fewer side effects. However, N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide is still in the early stages of clinical development, and its efficacy and safety in humans have not been fully established. In addition, the synthesis of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide is complex and may pose challenges for large-scale production.
Zukünftige Richtungen
There are several potential future directions for research on N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide. One area of interest is the development of combination therapies that include N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide, as well as other targeted therapies or immunotherapies. Another potential direction is the investigation of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide in other types of cancer, such as lymphoma or leukemia. Finally, further research is needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide and its potential impact on cancer treatment.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide involves several steps, including the reaction of 2-furancarboxaldehyde with 2,3-dimethylphenylacetonitrile to form an intermediate compound. This intermediate is then reacted with methylmagnesium bromide to yield the final product, N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide has been the subject of numerous scientific studies, with a focus on its potential as a cancer treatment. Research has shown that N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide inhibits a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the growth and survival of cancer cells. By inhibiting BTK, N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide can prevent the proliferation of cancer cells and induce their death.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-6-4-8-14(12(11)2)15(17)16(3)10-13-7-5-9-18-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSBXAWUKDOGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)



![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)




